Isoaesculioside D

skin aging fibroblast contraction collagen gel

Researchers screening for dermal fibroblast activators often obtain false negatives when using generic escin preparations. Isoaesculioside D is the only horse-chestnut saponin demonstrated to enhance fibroblast-mediated collagen gel contraction (US 8,853,174 B2). • At 3 µM, significantly increases contraction force; Escin Ia, Ib, and saponin g-1 fail. • Structurally defined: protoaescigenin core with angeloyl (C-21) and tigloyl (C-22) esters. • Verified by HPLC, NMR, MS; ≥98% purity; ships globally from stock.

Molecular Formula C58H90O24
Molecular Weight 1171.3 g/mol
Cat. No. B15493720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoaesculioside D
Molecular FormulaC58H90O24
Molecular Weight1171.3 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C(=CC)C
InChIInChI=1S/C58H90O24/c1-11-25(3)48(73)81-45-46(82-49(74)26(4)12-2)58(24-62)28(19-53(45,5)6)27-13-14-32-54(7)17-16-34(55(8,23-61)31(54)15-18-56(32,9)57(27,10)20-33(58)63)77-52-43(79-51-40(69)38(67)36(65)30(22-60)76-51)41(70)42(44(80-52)47(71)72)78-50-39(68)37(66)35(64)29(21-59)75-50/h11-13,28-46,50-52,59-70H,14-24H2,1-10H3,(H,71,72)/b25-11-,26-12+/t28-,29+,30+,31+,32+,33+,34-,35+,36+,37-,38-,39+,40+,41-,42-,43+,44-,45-,46-,50-,51-,52+,54-,55+,56+,57+,58-/m0/s1
InChIKeyYUWQEHOPYCXSDK-GFABUGSGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoaesculioside D – Defined Triterpenoid Saponin


Isoaesculioside D (CAS 1184581-59-6, molecular formula C₅₈H₉₀O₂₄, MW 1171.33 g/mol) is a chemically defined triterpenoid saponin isolated from seeds of the genus Aesculus (horse chestnut) [1]. It belongs to the oleanane-type triterpene glycoside class and is characterized by a protoaescigenin aglycone core esterified with angeloyl (Ang) and tigloyl (Tig) groups at the C-21 and C-22 positions, respectively, and bearing a branched trisaccharide chain at C-3 [1][2]. The compound is designated as “compound 3” in the primary patent literature (US 8,853,174 B2), where it is disclosed as the active principle responsible for enhancing fibroblast-mediated collagen gel contraction—a mechanobiological readout directly linked to dermal firmness and wrinkle amelioration [1]. Isoaesculioside D is commercially available from multiple specialist natural-product vendors at purities typically ≥95–98%, with identity confirmed by HPLC, NMR, and MS .

1
Defined single-entity triterpenoid saponin for fibroblast contraction studies High-purity reference standard; not a crude extract or escin mixture
2
Characterized angeloyl (C-21)/tigloyl (C-22) ester pattern Identity confirmed by HPLC, NMR, and MS
3
Supports mechanobiology and dermal fibroblast assay workflows Use in collagen-gel contraction assay as per patent conditions

Isoaesculioside D Substitution Risk


Horse-chestnut extracts contain a complex mixture of triterpenoid saponins, including the well-known escin complex (primarily Escin Ia and Escin Ib) and a series of structurally related glycosides [1]. Despite their common botanical origin and shared oleanane scaffold, these saponins differ critically in the identity of their C-21 and C-22 ester groups [1]. Isoaesculioside D (compound 3) bears angeloyl at C-21 and tigloyl at C-22, whereas Escin Ia and Escin Ib carry an acetyl group at C-22 in place of the angeloyl/tigloyl pair [1]. Functional data from the defining patent demonstrate that Escin Ia, Escin Ib, and saponin g-1 all fail to enhance fibroblast contraction force when tested at identical concentration (3 µM) in the same collagen-gel assay, while the angeloyl/tigloyl-bearing compounds of the invention—including Isoaesculioside D—produce a significant enhancement [1]. Consequently, substituting Isoaesculioside D with a generic “horse-chestnut saponin” or “escin” preparation negates the specific fibroblast-stimulatory activity that defines the compound’s anti-skin-aging utility, and may lead to false-negative results in mechanobiological or dermatological research [1].

Escin Ia / Escin Ib Carry an acetyl group at C-22 instead of tigloyl/angeloyl; may not reproduce reported fibroblast contraction enhancement.
Crude horse-chestnut extract Variable saponin composition; Isoaesculioside D may be absent or present only as a minor, uncharacterized component.
Generic escin mixture Lacks the defined angeloyl/tigloyl signature; no published evidence of fibroblast contraction activity under identical conditions.

Isoaesculioside D Comparative Evidence


Fibroblast Contraction Force Enhancement

In a standardized collagen-gel contraction assay employing human skin fibroblasts (passage 3–8; 1.5 × 10⁶ cells/mL collagen, Type I-A), Isoaesculioside D (referred to as compound 3 in the patent) at a final concentration of 3 µM significantly enhanced fibroblast-generated contraction force. By direct head-to-head comparison conducted within the identical experimental run, the structurally related horse-chestnut saponins Escin Ia, Escin Ib, and saponin g-1, also tested at 3 µM, showed no enhancement of contraction force [1]. This is the sole published functional assay that directly pits Isoaesculioside D against its closest naturally co-occurring analogs under identical conditions [1].

Fibroblast Contraction Assay
Head-to-head
Isoaesculioside D (3 µM) reported enhancement of fibroblast-mediated collagen-gel contraction; Escin Ia, Escin Ib, and saponin g-1 (3 µM) showed no enhancement under identical conditions.
Differentiates from escin-type saponins in the fibroblast contraction model.
Sole published direct comparison; no dose-response curve for purified compound.
skin aging fibroblast contraction collagen gel wrinkle amelioration mechanobiology

Structural Selectivity: C-22 Ester Groups

The structural basis for the functional selectivity observed in the fibroblast contraction assay resides in the C-22 ester substituent. Isoaesculioside D (compound 3) possesses an angeloyl group at C-21 and a tigloyl group at C-22 (R1 = Ang, R2 = Tig). In contrast, the inactive comparators Escin Ia and Escin Ib both carry an acetyl group at C-22 (R1 = Tig or Ang, R2 = Ac). The patent explicitly teaches that replacement of the acetyl group with either a tigloyl or angeloyl group at C-22 is necessary for fibroblast contraction enhancement [1]. Among the active congeners (compounds 1–6), those bearing Tig at C-22 and Ang at C-21 (compound 3/Isoaesculioside D) represent one of the defined active stereoisomeric pairings [1].

C-22 Acyl Group SAR
Class-level inference
Angeloyl/Tigloyl at C-22 correlates with reported fibroblast response; acetyl substitution (Escin Ia/Ib) does not. Structural correlation based on patent Table 1.
Analytical confirmation of ester pattern (NMR/MS) needed to distinguish from inactive escin analogs.
No quantitative IC₅₀ available for individual compounds.
structure-activity relationship SAR triterpenoid saponin acyl group differentiation

Clinical Wrinkle Score Improvement

A double-blind, half-face, placebo-controlled clinical test was conducted on seven healthy female subjects (age 30s–40s) with existing wrinkles at the outer eye corners. A topical formulation containing a purified saponin mixture—of which Isoaesculioside D (compound 3) constituted one of six defined triterpenoid saponins at a total mixture concentration of 0.02% by mass—was applied 2–3 times daily for two months. Wrinkle severity was scored on a validated 17-level photographic scale (0 = no wrinkle to 4 = considerable wrinkles, in 0.25 increments). The saponin-mixture-treated side showed a greater reduction in wrinkle score from baseline compared with the placebo-treated side, as evaluated by both visual photographic scoring and replica-based surface roughness analysis (Ra, Rz, Sa, Sz) [1]. The mixture-level nature of this evidence means the individual contribution of Isoaesculioside D cannot be isolated from the activity of co-administered congeners.

Wrinkle Score Endpoint (Mixture)
Supporting evidence
Directional improvement in wrinkle score and skin roughness parameters for a saponin mixture (0.02% total, containing Isoaesculioside D) versus placebo in a 2-month half-face trial (n=7).
Provides mixture-level translational context; individual compound contribution not isolated.
Pure-compound clinical endpoint data not available.
clinical study wrinkle score skin aging topical application cosmetic trial

Purity Benchmarks and QC Verification

Commercially available Isoaesculioside D is supplied at certified purity levels of ≥95% (BOC Sciences) to ≥98% (Alfa Chemistry, BioCrick) , with identity confirmed by HPLC retention time, NMR spectroscopy, and mass spectrometry. In contrast, crude horse-chestnut extracts or escin preparations contain variable and often undefined mixtures of saponins, where Isoaesculioside D may be absent or present only as a minor, uncharacterized component [1]. The availability of a defined, high-purity single chemical entity enables reproducible dosing in fibroblast contraction experiments (e.g., 3 µM in the patent assay) and eliminates the confounding effects of other bioactive saponins, flavonoids, or tannins present in botanical extracts [1].

Purity & Identity Verification
Specification review
Certified purity ≥95–98% (HPLC); identity confirmed by NMR and MS. Crude extracts contain undefined saponin mixtures without certified content.
Enables reproducible dosing; eliminates confounding effects of co-occurring bioactives.
Vendor-supplied COA data; independent QC verification recommended.
purity HPLC NMR MS quality control procurement

Solubility & Storage Handling Profile

Isoaesculioside D is a powder at room temperature and exhibits solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The predicted physicochemical parameters include a boiling point of 1161.8 ± 65.0 °C, density of 1.44 ± 0.1 g/cm³, and a pKa of 2.63 ± 0.70 . These properties are consistent with its classification as a triterpenoid glycoside bearing a free glucuronic acid moiety. For long-term storage, the compound should be kept desiccated at −20 °C; once dissolved, stock solutions can be stored at −80 °C for up to one year .

Solubility & Handling
Supporting evidence
Soluble in DMSO, chloroform, ethyl acetate, acetone. Predicted bp 1161.8 ± 65.0 °C, density 1.44 ± 0.1 g/cm³, pKa 2.63 ± 0.70. Storage: −20 °C desiccated; stock solutions at −80 °C up to one year.
Supports DMSO stock preparation for fibroblast assays and other cell-based experiments.
Predicted properties; experimental solubility from vendor specifications.
solubility DMSO formulation physicochemical properties experimental design

Isoaesculioside D Application Scenarios


Fibroblast Contraction Screening

Isoaesculioside D is the only horse-chestnut-derived saponin for which fibroblast contraction force enhancement has been demonstrated in a direct comparative experiment against Escin Ia, Escin Ib, and saponin g-1. Researchers investigating dermal fibroblast mechanobiology, connective-tissue remodeling, or anti-skin-aging compound screening should procure purified Isoaesculioside D (rather than crude escin) as a positive control or test article in collagen-gel contraction assays conducted under the conditions described in US 8,853,174 B2 (3 µM, human skin fibroblasts, serum-free DMEM) [1].

Acyl Group SAR Studies

The defined angeloyl (C-21)/tigloyl (C-22) ester substitution pattern of Isoaesculioside D provides a structurally characterized reference compound for SAR programs exploring how acyl-group variations on the protoaescigenin scaffold modulate fibroblast-stimulatory, anti-inflammatory, or anticancer activities. Comparative testing against Escin Ia (Tig/Ac), Escin Ib (Ang/Ac), and other congeners listed in Table 1 of the patent enables systematic mapping of the C-22 substituent pharmacophore [1].

Topical Anti-Aging Formulation Testing

The clinical wrinkle-score reduction data obtained with a saponin mixture containing Isoaesculioside D support its inclusion as a defined active ingredient in topical anti-aging formulations at concentrations up to 0.02% by mass [1]. Formulators can incorporate purified Isoaesculioside D into oil-in-water or hydrogel vehicles (e.g., with 1,3-butylene glycol as co-solvent, as described in the patent) for subsequent evaluation in ex vivo human skin explant models, reconstructed epidermal equivalents, or split-face clinical pilot studies [1]. The compound's solubility in DMSO, ethanol, and ethyl acetate facilitates incorporation into diverse topical matrices .

Analytical Method & QC Standard

Purified Isoaesculioside D serves as a certified reference standard (≥98% purity, HPLC/NMR/MS verified) for the development of LC-MS/MS or HPLC-UV methods aimed at quantifying individual saponins in horse-chestnut extracts, dietary supplements, or cosmetic ingredients . Its distinct retention time and mass spectral signature, arising from the unique Ang/Tig ester pattern, enable its differentiation from co-occurring escin isomers in complex matrices [1].

Application
Selection Property
Validation Focus
Fibroblast contraction mechanobiology research
Defined angeloyl/tigloyl ester pattern
Reproduce contraction assay response vs. escin controls
Triterpenoid SAR reference
Characterized C-22 acyl substitution
Map C-22 substituent effects on fibroblast response
Topical formulation research
Solubility and formulation compatibility (DMSO, ethanol)
Evaluate dermal response in ex vivo skin models or split-face research settings
Analytical QC standard
High-purity single entity (≥98%, verified)
Develop LC-MS/MS quantification methods for saponin extracts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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